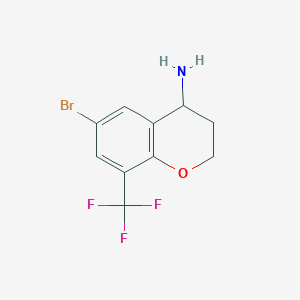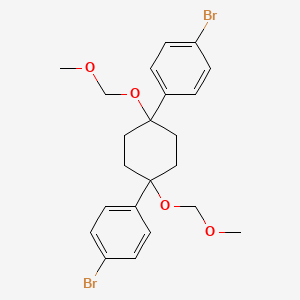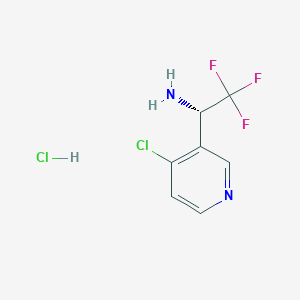
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridinyl group and a trifluoroethanamine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloropyridinyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the development of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-(hydroxymethyl)pyridine: This compound shares the chloropyridinyl group but differs in the presence of a hydroxymethyl group instead of the trifluoroethanamine moiety.
(4-Chloropyridin-3-Yl)methanol: Similar in structure but contains a methanol group instead of the trifluoroethanamine moiety.
Uniqueness
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both the chloropyridinyl and trifluoroethanamine groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, as well as in scientific research.
Eigenschaften
Molekularformel |
C7H7Cl2F3N2 |
|---|---|
Molekulargewicht |
247.04 g/mol |
IUPAC-Name |
(1S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-2-13-3-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
MJRLYQBVDWQQQB-RGMNGODLSA-N |
Isomerische SMILES |
C1=CN=CC(=C1Cl)[C@@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


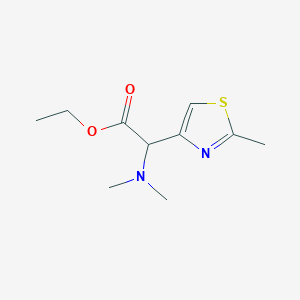

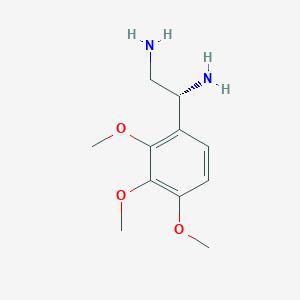
![4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031159.png)

![(6S,9S)-N-Benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinoxalin-5-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13031195.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
![2-((Benzo[d]thiazole-2-carboxamido)oxy)acetic acid](/img/structure/B13031207.png)



